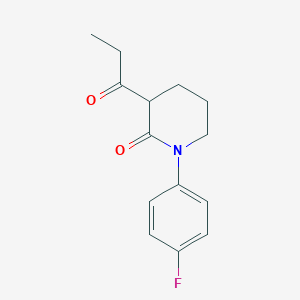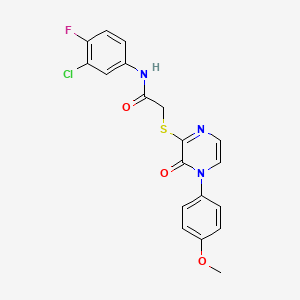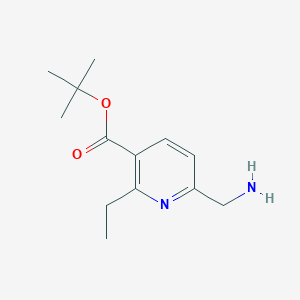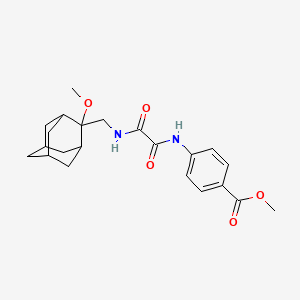
1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular weight of a related compound, “Ethanone, 1-(4-fluorophenyl)-”, is 152.1656 . Another related compound, “1-(4-Fluorophenyl)-2-(2-fluoropyridin-4-yl)ethanone”, has a molecular weight of 233.21 .
Physical And Chemical Properties Analysis
The physical properties of a related compound, “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one”, were characterized by 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .
Scientific Research Applications
Molecular Structure and Spectroscopy
- Molecular Structure Analysis : The compound has been synthesized and its structure confirmed through IR and single crystal X-ray diffraction studies. Vibrational wavenumbers were calculated using HF and DFT methods, showing agreement with XRD studies. This has applications in understanding molecular interactions and stability (Najiya et al., 2014).
- Spectral Analysis : Quantum chemical studies on molecular geometry and chemical reactivity of related fluorophenyl compounds have been conducted, using techniques like FT-IR, NMR, and single crystal X-ray diffraction, which are crucial for identifying chemical reactivity sites (Satheeshkumar et al., 2017).
Chemical Synthesis and Crystallography
- Synthesis and Crystal Growth : Single crystals of related fluorophenyl compounds have been grown and characterized, providing insights into the material's structure, crystallinity, and thermal properties. This is important for applications in material science and crystallography (Meenatchi et al., 2015).
Biological and Pharmacological Applications
- Antimicrobial Activity : Novel compounds with the 4-fluorophenyl group have been synthesized and evaluated for their antimicrobial activity. This has implications in the development of new antimicrobial agents (Nagamani et al., 2018).
- Antitumor Activity : Related fluorophenyl compounds have shown significant antitumor activity, suggesting potential applications in cancer research and treatment (Zhou et al., 2021).
Quantum Chemical Analysis
- Computational Studies for Chemical Reactivity : Density functional theory (DFT) has been employed to investigate the structural and spectral properties of related fluorophenyl compounds, essential for understanding their chemical reactivity and molecular interactions (Zaini et al., 2018).
Safety and Hazards
The safety data sheet for a related compound, “4’-Fluoroacetophenone”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and specific target organ toxicity (single exposure) targeting the respiratory system .
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
These compounds typically exert their effects by binding to specific receptors, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives, which are structurally similar, have been shown to impact a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
The pharmacokinetic properties of similar compounds suggest that they may have good bioavailability and metabolic stability .
Result of Action
Similar compounds have been shown to exert a variety of effects at the molecular and cellular levels, including antiviral, anti-inflammatory, and anticancer activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of 1-(4-Fluorophenyl)-3-propanoylpiperidin-2-one are not fully characterized yet . Based on its structural similarity to other compounds, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the compound’s fluorophenyl and propanoylpiperidinone groups .
Cellular Effects
It is possible that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Further in vitro or in vivo studies are needed to elucidate these aspects .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported. Future studies could investigate any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. It could potentially interact with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It could potentially interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not well characterized. It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-propanoylpiperidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO2/c1-2-13(17)12-4-3-9-16(14(12)18)11-7-5-10(15)6-8-11/h5-8,12H,2-4,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWJXPAWHRTKAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2379637.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(N-methylisoquinoline-5-sulfonamido)acetamide hydrochloride](/img/structure/B2379639.png)

![(2S)-2-[(4-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid](/img/no-structure.png)





![2-[(5-Tetrazolyl)methyl]isoindoline-1,3-dione](/img/structure/B2379653.png)

![3-[(2,4,6-Trichlorophenoxy)methyl]benzohydrazide](/img/structure/B2379656.png)